molecular formula C16H24N2O6 B1676596 Miridesap CAS No. 224624-80-0

Miridesap

Cat. No. B1676596
M. Wt: 340.37 g/mol
InChI Key: InChI=1S/C16H24N2O6/c19-13(17-9-3-5-11(17)15(21)22)7-1-2-8-14(20)18-10-4-6-12(18)16(23)24/h11-12H,1-10H2,(H,21,22)(H,23,24)/t11-,12-/m1/s1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Miridesap is a drug that has been used in trials for the prevention of HIV and treatment of AL amyloidosis . It’s being studied as a potential treatment for Alzheimer’s disease, with the aim of slowing down the disease’s progression .


Synthesis Analysis

Miridesap is a depleter of serum amyloid P component (SAP) and forms an essential component of a novel approach to remove systemic amyloid deposits . The drug has been developed by Professor Sir Mark Pepys at UCL Medicine .


Molecular Structure Analysis

Miridesap belongs to the class of organic compounds known as n-acyl-alpha amino acids. These are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom . The molecular formula of Miridesap is C16H24N2O6 .


Chemical Reactions Analysis

Miridesap works by depleting circulating serum amyloid P (SAP) and dezamizumab (an anti-SAP monoclonal antibody) targets SAP on amyloid deposits, triggering amyloid removal .


Physical And Chemical Properties Analysis

Miridesap is highly soluble and stable in simulated gastric and intestinal fluids, stable in intestinal microsomes, and permeable in Madine Darby Canine Kidney type II cells .

Scientific Research Applications

Novel Approaches in Systemic Amyloidosis Treatment

Miridesap has been a subject of interest in the treatment of systemic amyloidosis. Richards et al. (2019) explored an orally bioavailable pro-drug of miridesap, aiming to improve its low oral bioavailability which necessitated parenteral administration. This development forms part of a novel approach to remove systemic amyloid deposits (Richards et al., 2019).

In another study by Richards et al. (2018), it was found that repeat cycles of miridesap, used to deplete circulating serum amyloid P component (SAP), followed by the anti-SAP antibody, dezamizumab, could clear visceral amyloid deposits in patients with systemic amyloidosis. This research suggested a potential improvement in the management and outcome for patients with this condition (Richards et al., 2018).

Pharmacokinetics and Safety Profiles

A phase 1 study by Ino et al. (2019) characterized the safety, tolerability, pharmacokinetics, and pharmacodynamics of miridesap following intravenous infusion in healthy Japanese men. The study reported no treatment-related adverse events, highlighting the potential safety of miridesap in clinical applications (Ino et al., 2019).

Safety And Hazards

Miridesap is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes. It is toxic and can cause serious damage to health by prolonged exposure. There is a possible risk of impaired fertility and harm to unborn child .

properties

IUPAC Name

(2R)-1-[6-[(2R)-2-carboxypyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O6/c19-13(17-9-3-5-11(17)15(21)22)7-1-2-8-14(20)18-10-4-6-12(18)16(23)24/h11-12H,1-10H2,(H,21,22)(H,23,24)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLAWYIBLZNRFZ-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCCCC(=O)N2CCCC2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)CCCCC(=O)N2CCC[C@@H]2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176996
Record name Miridesap
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Miridesap

CAS RN

224624-80-0
Record name CPHPC
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224624-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Miridesap [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224624800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Miridesap
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13087
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Miridesap
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-1-[6-[R-2-CARBOXY-PYRROLIDIN-1-YL]-6-OXO-HEXANOYL] PYRROLIDINE-2-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIRIDESAP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO97N24A47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Miridesap
Reactant of Route 2
Reactant of Route 2
Miridesap
Reactant of Route 3
Miridesap
Reactant of Route 4
Miridesap
Reactant of Route 5
Reactant of Route 5
Miridesap
Reactant of Route 6
Miridesap

Citations

For This Compound
108
Citations
H Ino, Y Doi, L Liefaard, L Cookson… - Clinical …, 2019 - Wiley Online Library
… A dose‐dependent increase was observed in miridesap exposure (… miridesap. Rapid depletion of circulating serum amyloid P component was observed after the initiation of miridesap …
Number of citations: 2 accp1.onlinelibrary.wiley.com
D Richards, H Millns, L Cookson… - Orphanet Journal of …, 2022 - ojrd.biomedcentral.com
Miridesap depletes circulating serum amyloid P (SAP) and dezamizumab (anti-… miridesap/dezamizumab. This observational, non-interventional study in patients who received miridesap/…
Number of citations: 1 ojrd.biomedcentral.com
D Richards, M Bamford, L Liefaard… - British Journal of …, 2020 - Wiley Online Library
… miridesap and its mono pro-drug ester in blood and liver microsomes. GSK294 showed good oral bioavailability of miridesap … active concentrations of miridesap were achieved with …
Number of citations: 1 bpspubs.onlinelibrary.wiley.com
AF Schmidt, C Finan, S Chopade, S Ellmerich… - medRxiv, 2023 - medrxiv.org
… MBP is the inventor on expired patents on SAP depletion by miridesap (CPHPC). GlaxoSmithKline's abandoned patents on an experimental miridesap prodrug are assigned to UCL …
Number of citations: 4 www.medrxiv.org
MB Pepys - Frontiers in immunology, 2018 - frontiersin.org
… Our drug, miridesap, depletes SAP from the blood and the brain and is currently being tested in the DESPIAD clinical trial in Alzheimer's disease. Meanwhile, the obligate therapeutic …
Number of citations: 52 www.frontiersin.org
SA Klotz, PN Lipke - Pathogens, 2022 - mdpi.com
… Miridesap is a molecule that avidly binds SAP, following which the complex is broken down by the liver. Miridesap … The most important finding was that removal of SAP with miridesap …
Number of citations: 3 www.mdpi.com
DB Richards, LM Cookson, SV Barton… - Science Translational …, 2018 - science.org
… effects of up to three cycles of miridesap followed by dezamizumab in 23 adult subjects with … Amyloid load reduction by miridesap treatment followed by dezamizumab has the potential …
Number of citations: 101 www.science.org
SA Klotz, N Bradley, PN Lipke - Pathogens, 2022 - mdpi.com
… Therefore, we investigated whether miridesap could prevent binding of SAP to yeasts and whether the drug could remove SAP from yeasts once SAP is bound. Yeasts were incubated …
Number of citations: 4 www.mdpi.com
SC is Nature - Nature Medicine, 2017 - nature.com
… from amyloid, now-called miridesap, was patented in 1998. “… ’t recognized by the liver, but miridesap is designed in such a … SAP– miridesap complex. SAP is thus cleared from the body. …
Number of citations: 0 www.nature.com
A Wechalekar, G Antoni, W Al Azzam… - BMC Cardiovascular …, 2022 - Springer
… In a Phase I study treatment with the serum amyloid P component (SAP) depleter miridesap followed by monoclonal antibody to SAP (dezamizumab) showed removal of amyloid from …
Number of citations: 12 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.